molecular formula C9H12O2 B13164003 Methyl 4-cyclopropylpent-2-ynoate

Methyl 4-cyclopropylpent-2-ynoate

Cat. No.: B13164003
M. Wt: 152.19 g/mol
InChI Key: YKXVZSPWWYHLDP-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropylpent-2-ynoate: is an organic compound with the molecular formula C₉H₁₂O₂ It is a member of the ester family, characterized by the presence of a cyclopropyl group attached to a pent-2-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclopropylpent-2-ynoate typically involves the esterification of 4-cyclopropylpent-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-cyclopropylpent-2-ynoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.

    Substitution: Alkyl halides, amines, basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted esters, amides.

Scientific Research Applications

Methyl 4-cyclopropylpent-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropylpent-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes, including enzyme activity and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 2-cyclopropylpent-4-ynoate
  • Ethyl 4-cyclopropylpent-2-ynoate
  • Propyl 4-cyclopropylpent-2-ynoate

Comparison: Methyl 4-cyclopropylpent-2-ynoate is unique due to its specific ester group and the position of the cyclopropyl and pent-2-ynoate moieties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For example, the methyl ester group can influence the compound’s solubility and stability, making it more suitable for certain applications compared to its ethyl or propyl analogs.

Biological Activity

Methyl 4-Cyclopropylpent-2-ynoate: Overview

This compound is an organic compound that belongs to the class of alkynes. Its structure features a cyclopropyl group and a ynoate functional group, which may confer unique biological properties. The compound's potential biological activities are of interest in various fields, including medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, alkyne derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study exploring the effects of alkyne derivatives on breast cancer cells reported a significant reduction in cell viability when treated with specific analogs, suggesting that this compound could be further investigated for similar effects.

Anti-inflammatory Effects

Compounds with a similar structure have also been evaluated for their anti-inflammatory properties. The presence of the cyclopropyl group may enhance the compound's ability to modulate inflammatory pathways.

  • Research Findings : In vitro studies have demonstrated that certain alkynes can inhibit pro-inflammatory cytokine production, which is crucial for managing conditions like arthritis and other inflammatory diseases.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The unique structural features could allow it to interact with enzyme active sites effectively.

  • Example : Some alkyne compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a significant role in inflammation and pain signaling.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AnticancerInhibition of cancer cell proliferationCase Study A
Anti-inflammatoryReduction in pro-inflammatory cytokinesResearch Study B
Enzyme inhibitionInhibition of COX enzymesResearch Study C

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 4-cyclopropylpent-2-ynoate

InChI

InChI=1S/C9H12O2/c1-7(8-4-5-8)3-6-9(10)11-2/h7-8H,4-5H2,1-2H3

InChI Key

YKXVZSPWWYHLDP-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)OC)C1CC1

Origin of Product

United States

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